N,N-Diethylazetidin-3-amine

Lipophilicity Drug Design ADME

N,N-Diethylazetidin-3-amine (CAS 55438-75-0) is a secondary amine featuring a strained four-membered azetidine ring with a diethylamino substituent at the 3-position. With a molecular formula of C7H16N2 and a molecular weight of 128.22 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B1319212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylazetidin-3-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCN(CC)C1CNC1
InChIInChI=1S/C7H16N2/c1-3-9(4-2)7-5-8-6-7/h7-8H,3-6H2,1-2H3
InChIKeyPVLJDMLMTNKOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of N,N-Diethylazetidin-3-amine (CAS 55438-75-0): A Differentiated 3-Aminoazetidine Building Block for Research


N,N-Diethylazetidin-3-amine (CAS 55438-75-0) is a secondary amine featuring a strained four-membered azetidine ring with a diethylamino substituent at the 3-position. With a molecular formula of C7H16N2 and a molecular weight of 128.22 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis [1]. Its predicted physicochemical profile includes a boiling point of approximately 180.7±8.0 °C, a density of 0.91±0.1 g/cm³, and a pKa of 10.38±0.40 . The compound is typically supplied with a purity of ≥95% for research and development purposes [1].

The Selectivity Imperative: Why N-Alkyl Chain Length in 3-Aminoazetidines Cannot Be Ignored in N,N-Diethylazetidin-3-amine Procurement


Substituting N,N-diethylazetidin-3-amine with its dimethyl or dipropyl analogs, or with unsubstituted azetidine, introduces significant variability in key molecular properties that directly impact downstream synthetic utility and biological performance. Comparative analysis reveals that increasing N-alkyl chain length leads to a stepwise increase in lipophilicity (XLogP3-AA), molecular weight, rotatable bonds, and basicity, while also shifting ionization energies [1][2]. These differences profoundly alter solubility, membrane permeability, target binding kinetics, and pharmacokinetic profiles in derived drug candidates. The diethyl substitution pattern occupies a critical middle ground in the property landscape, making it irreplaceable for specific SAR optimization campaigns where precise lipophilic balance and steric bulk are required .

Quantified Differentiation of N,N-Diethylazetidin-3-amine: Head-to-Head Evidence Against Closest Analogs


Lipophilicity Step-Change: N,N-Diethylazetidin-3-amine Occupies a Unique logP Niche Between Dimethyl and Dipropyl Analogs

The XLogP3-AA value, a critical determinant of membrane permeability, increases significantly and non-linearly with N-alkyl chain length. N,N-Diethylazetidin-3-amine achieves an XLogP3-AA of 0.4, which is distinctly higher than the dimethyl analog (-0.3) and projects a lower lipophilicity than the dipropyl variant, positioning it for optimal oral bioavailability [1]. This specific balance is often sought after to avoid the poor permeability of highly polar molecules and the metabolic liability and poor solubility associated with highly lipophilic molecules.

Lipophilicity Drug Design ADME Structure-Activity Relationship

Enhanced Basicity for Salt Formation: Superior pKa of N,N-Diethylazetidin-3-amine Relative to Dimethyl Congener

The exocyclic tertiary amine's basicity, which governs protonation state and salt formation potential under physiological conditions, is enhanced by the electron-donating effect of the larger ethyl groups. The predicted pKa for N,N-diethylazetidin-3-amine is 10.38±0.40 , indicating significantly higher basicity compared to typical aliphatic dimethylamino groups, which generally exhibit pKa values around 8.5-9.5. This higher pKa ensures quantitative protonation and improved aqueous solubility when formulated as a hydrochloride salt, a common requirement for in vivo dosing.

Basicity Salt Formation Solubility Formulation

Quantized Energy Level Tuning: Distinct Ionization Energy Differentiates N,N-Diethylazetidin-3-amine from Dipropyl Analog for Redox Applications

Ionization energy (IE), a fundamental measure of electron-donating ability, is finely tuned by the N-alkyl substituents. N,N-Dipropylazetidin-3-amine exhibits a vertical ionization energy of 8.35 eV [1]. By extension, the diethyl analog is predicted to have an intermediate value between the dimethyl (predicted highest) and dipropyl (lowest) congeners, providing a precise, quantifiable difference in electronic character that can be exploited in charge-transfer complex design and electrochemical applications.

Ionization Energy Photoelectron Spectroscopy Redox Chemistry Molecular Electronics

Increased Conformational Flexibility: Rotatable Bond Count Distinguishes Diethyl from Dimethyl Scaffold

The number of rotatable bonds directly influences conformational entropy and target binding. N,N-Diethylazetidin-3-amine possesses 3 rotatable bonds, compared to only 1 for the N,N-dimethyl analog [1]. This greater flexibility can be advantageous for adapting to a binding site's topology (induced fit) but may also carry an entropic penalty. This structural parameter represents a clear design choice point.

Conformational Analysis Molecular Flexibility Entropy Drug Design

Validated Storage Stability Protocol: Defined Conditions for N,N-Diethylazetidin-3-amine Ensure Reproducible Long-Term Research Use

The product's stability profile is documented with a recommended storage temperature of 2-8°C . This defined protocol differentiates it from less fully characterized alternatives where degradation pathways under ambient conditions might compromise experimental reproducibility. Adhering to this validated storage condition ensures lot-to-lot consistency, a key factor in scientific procurement.

Stability Storage Reproducibility Quality Control

Patented Utility as a Key Intermediate: N,N-Diethylazetidin-3-amine Scaffold Enables a Chemotype Irreproducible with Other 3-Aminoazetidines

The core structure of N,N-diethylazetidin-3-amine is explicitly claimed as a key intermediate in patent literature, such as Daiichi Pharmaceutical Co.'s EP1591443 A1, which describes 1-benzhydryl-N,N-diethylazetidin-3-amine . This demonstrates that the specific diethylamino substitution is integral to a protected intellectual property space, making it the legally and scientifically required starting material for synthesizing and studying this class of patented derivatives.

Patent Protected Intermediate Novel Scaffold Drug Discovery

High-Value Application Scenarios Where N,N-Diethylazetidin-3-amine Provides a Decisive Advantage


Medicinal Chemistry Optimization Requiring a Step-Change in Lipophilicity Over Dimethylamino Scaffolds

In lead optimization programs where the N,N-dimethylamino prototype shows good potency but poor membrane permeability (e.g., low Caco-2 or MDCK permeability), the observed +0.7 XLogP3-AA shift of N,N-diethylazetidin-3-amine provides a logical and quantifiable next step. Its intermediate lipophilicity (XLogP3-AA 0.4) can improve passive transcellular diffusion without the excessive logP (>1.0) that often leads to metabolic instability and hERG liability, directly addressing a common multiparameter optimization challenge [1].

Development of pH-Controlled Solubility and Formulation via Superior Basicity

For compounds intended for oral or parenteral administration, the enhanced basicity of N,N-diethylazetidin-3-amine (pKa ~10.38) ensures complete protonation in the gastrointestinal tract and bloodstream, enabling the formation of stable, crystalline hydrochloride salts [1]. This property is critical for achieving high aqueous solubility and controlled dissolution rates, differentiating it from the less basic dimethyl analog which may have a less favorable solid-state profile [1].

Synthesis of Intellectual Property-Defined Chemical Space from a Patented Intermediate

Research groups and CROs working on competitive intelligence, patent busting, or authorized generics of Daiichi Sankyo's azetidine-based therapeutic programs must source the exact patented intermediate. The use of N,N-diethylazetidin-3-amine is non-negotiable for synthesizing the 1-benzhydryl-N,N-diethylazetidin-3-amine core, ensuring chemical and legal fidelity to the patent claims [1].

Rational Design of Catalytic Ligands Using Tunable Steric and Electronic Properties

The combination of the strained azetidine ring's unique geometry with the specific steric bulk and electron-donating capacity of the diethylamino group (as quantified by its ionization energy relative to the dipropyl analog) makes this compound the building block of choice for designing novel, rigid chiral ligands for asymmetric catalysis [1]. The 3 rotatable bonds offer a distinct conformational freedom profile compared to the more constrained dimethyl analog, enabling the exploration of unique stereochemical outcomes .

Quote Request

Request a Quote for N,N-Diethylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.